![molecular formula C9H14N2 B2889381 2,3,5-Trimethylbenzene-1,4-diamine CAS No. 4734-73-0](/img/structure/B2889381.png)
2,3,5-Trimethylbenzene-1,4-diamine
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Overview
Description
2,3,5-Trimethylbenzene-1,4-diamine is a chemical compound with the molecular formula C₉H₁₄N₂ . It is a derivative of benzene with three methyl substituents positioned symmetrically around the ring .
Molecular Structure Analysis
The molecular weight of 2,3,5-Trimethylbenzene-1,4-diamine is 150.22 . The InChI code for this compound is 1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 .Scientific Research Applications
Material Science: Synthesis of Advanced Polymers
2,3,5-Trimethylbenzene-1,4-diamine: is utilized in material science for the synthesis of advanced polymers. Its unique structure allows it to act as a monomer that can be polymerized into high-performance materials with specific properties such as increased thermal stability and mechanical strength. These polymers find applications in aerospace, automotive, and electronics industries where materials with exceptional durability and resistance to extreme conditions are required .
Chemical Synthesis: Building Block for Organic Compounds
In chemical synthesis, this compound serves as a versatile building block for a variety of organic compounds. Its reactivity enables the formation of complex molecules that are essential in the development of pharmaceuticals, agrochemicals, and dyes. Researchers leverage its reactivity in multi-step synthesis processes to create compounds with desired biological or chemical properties .
Chromatography: Stationary Phase Development
2,3,5-Trimethylbenzene-1,4-diamine: is used in chromatography as a precursor for developing stationary phases. These stationary phases are critical for the separation of complex mixtures in analytical chemistry. The compound’s structure allows for the fine-tuning of the stationary phase’s polarity and selectivity, enhancing the resolution of chromatographic separations .
Analytical Chemistry: Derivatization Agent
In analytical chemistry, it acts as a derivatization agent for the analysis of various substances. Derivatization can increase the detectability and measurability of compounds, especially in techniques like mass spectrometry and HPLC. By reacting with analytes, it forms derivatives that are more amenable to analytical procedures, improving accuracy and sensitivity .
Environmental Science: Azo Dye Degradation
Environmental science benefits from the use of 2,3,5-Trimethylbenzene-1,4-diamine in the biodegradation of azo dyes. These dyes are prevalent in industrial waste and pose significant environmental hazards. The compound can be part of a biocatalytic process, aiding in the breakdown of these dyes into less harmful substances, thus mitigating pollution and ecological damage .
Life Science: Bioconjugation in Drug Delivery
In life sciences, this compound is applied in bioconjugation processes for drug delivery systems. Its chemical structure allows for the attachment of drug molecules to carriers or targeting agents. This conjugation can enhance the efficacy and specificity of drug delivery, particularly in targeted cancer therapies where precision is paramount .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution .
Mode of Action
Benzene derivatives, for instance, undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Polyamines, a class of compounds that includes diamines, are known to regulate various aspects of plant growth, development, and stress responses . They can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms, modulating downstream transcriptomic, proteomic, metabolomic, and hormonal pathways .
Result of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution, which could potentially alter the structure and function of biomolecules .
Action Environment
It is known that exposure to trimethylbenzene isomers, a related class of compounds, primarily occurs through inhalation, although ingestion through food or drinking water is also possible .
properties
IUPAC Name |
2,3,5-trimethylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXXUAAJBKDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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